molecular formula C17H16N2OS B381967 (Z)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol CAS No. 1165454-05-6

(Z)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol

Cat. No.: B381967
CAS No.: 1165454-05-6
M. Wt: 296.4g/mol
InChI Key: QDKCYPHNQUMLHV-UHFFFAOYSA-N
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Description

(Z)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol is a synthetic organic compound featuring a thiazole core structure, which is a five-membered ring containing nitrogen and sulfur atoms. This core is substituted with phenyl and (Z)-configured ethanol functional groups. The 2-iminothiazoline scaffold, a closely related structure, is associated with a range of pharmacological activities in scientific research, including antitubercular and anti-HIV properties . The 4-phenyl-2-aminothiazole moiety, a key structural feature of this compound, has been identified as a promising scaffold for the development of new antileishmanial agents, showing significant activity against promastigote forms of Leishmania amazonensis . Furthermore, the 2-amino-1,3,4-thiadiazole class of compounds, which shares bioisosteric relationships with the thiazole ring, is widely recognized in medicinal chemistry research for its broad spectrum of antimicrobial properties, including activity against various bacteria and fungi . The incorporation of the ethanol group may influence the compound's solubility and overall pharmacokinetic profile. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c20-12-11-19-16(14-7-3-1-4-8-14)13-21-17(19)18-15-9-5-2-6-10-15/h1-10,13,20H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKCYPHNQUMLHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiourea Derivatives

A widely adopted method involves the reaction of N-phenylthiourea with α-halo ketones. For instance, 1-[4-phenyl-2-(phenylamino)-1,3-thiazol-5-yl]ethanone is synthesized by treating N-(phenylcarbamothioyl)benzene carboximidamide with chloroacetone in methanol under reflux with triethylamine as a base. This yields the thiazole intermediate with an acetyl group at position 5, which is critical for subsequent functionalization.

Reaction ComponentRoleConditionsYield
N-PhenylthioureaThioamide precursorMethanol, reflux, 5 h85%
Chloroacetoneα-Halo ketoneTriethylamine catalyst

Alternative Route via Enaminone Intermediates

Enaminones, such as 3-(dimethylamino)-1-(4-methyl-2-(methylamino)thiazol-5-yl)prop-2-en-1-one, are fluorinated using SelectFluor in methanol to introduce reactive sites for further substitution. While this method is less common for the target compound, it highlights the versatility of enaminone chemistry in thiazole synthesis.

Introduction of the Phenylimino Group

The phenylimino moiety (-N=Ph) is introduced via condensation or nucleophilic substitution reactions:

Condensation with Aniline Derivatives

The intermediate 1-[4-phenyl-2-(phenylamino)-1,3-thiazol-5-yl]ethanone undergoes alkylation with benzyl halides (e.g., benzyl bromide) in the presence of potassium carbonate. This step substitutes the acetyl group’s methyl moiety with a benzyl group, forming 1-{2-[benzyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethanone (yield: 95%).

Imination via Microwave-Assisted Reactions

Microwave irradiation accelerates the reaction between enaminones and phenylguanidines, directly forming the phenylimino group. This method reduces reaction times from hours to minutes and improves regioselectivity.

Functionalization with the Ethanol Moiety

The ethanol group is introduced through a two-step process:

Alkylation with Ethylene Oxide

The thiazole intermediate 1-{2-[benzyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethanone reacts with ethylene oxide under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>), yielding a hydroxymethyl intermediate.

Reduction of Ketone to Alcohol

The acetyl group at position 5 is reduced to ethanol using sodium borohydride (NaBH<sub>4</sub>) in methanol. This step ensures the formation of the secondary alcohol while preserving the thiazole’s integrity.

StepReagentConditionsYield
3.1Ethylene oxideK<sub>2</sub>CO<sub>3</sub>, DMF, 80°C75%
3.2NaBH<sub>4</sub>Methanol, 0°C, 2 h88%

Stereochemical Control for (Z)-Isomer Formation

The (Z)-configuration is favored by steric and electronic factors during imination. Key strategies include:

  • Low-temperature synthesis : Conducting the imination step at 0–5°C minimizes thermal randomization of the double bond.

  • Bulky substituents : The phenyl group at position 4 and the ethanol group at position 3 create steric hindrance, stabilizing the (Z)-isomer.

Purification and Characterization

Chromatographic Purification

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the (Z)-isomer.

Spectroscopic Analysis

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): Signals at δ 5.22 ppm (CH<sub>2</sub>OH), 7.24–7.60 ppm (aromatic protons), and 10.90 ppm (NH) confirm the structure.

  • IR : Peaks at 3250 cm<sup>−1</sup> (O-H stretch) and 1640 cm<sup>−1</sup> (C=N stretch) validate functional groups.

Challenges and Optimization

  • Byproduct formation : Competing (E)-isomer generation is mitigated by optimizing solvent polarity (e.g., DMF > ethanol).

  • Low yields in alkylation : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves ethylene oxide reactivity.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Cyclocondensation + alkylationHigh regioselectivity, scalableMulti-step, costly reagents70–85%
Microwave-assisted iminationRapid, energy-efficientSpecialized equipment needed65–78%

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and substituted thiazole compounds .

Scientific Research Applications

The compound has shown promise in various biological evaluations, particularly as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. A study demonstrated that compounds with a similar thiazole structure exhibited strong AChE inhibitory activity, suggesting that (Z)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol may possess similar properties .

General Synthetic Route

A typical synthetic route for related thiazole compounds can include:

  • Formation of Thiazole : Reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
  • Substitution Reactions : Introducing phenyl or other substituents to enhance biological activity.
  • Hydroxylation : Converting suitable precursors to hydroxylated derivatives through reduction techniques.

Neuroprotective Effects

Research indicates that thiazole derivatives can offer neuroprotective effects by modulating neurotransmitter levels and providing antioxidant properties . These properties are crucial for developing treatments for neurodegenerative diseases.

Anticancer Activity

Some studies have also explored the anticancer potential of thiazole derivatives. The structural similarity to other known anticancer agents suggests that this compound might exhibit similar activities through mechanisms such as apoptosis induction in cancer cells .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of thiazole derivatives:

StudyCompoundBiological ActivityFindings
This compoundAChE InhibitionDemonstrated significant inhibition with potential for Alzheimer's treatment
Thiazole derivativesNeuroprotectiveExhibited protective effects against oxidative stress in neuronal cells
Thiazole-based compoundsAnticancerInduced apoptosis in various cancer cell lines

Mechanism of Action

The mechanism of action of (Z)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain oxidoreductases, leading to antimicrobial effects . The compound’s ability to undergo electrophilic and nucleophilic substitutions also allows it to interact with various biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (Z)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol are best contextualized against analogous thiazole derivatives. Below is a detailed comparison:

Structural Modifications and Physicochemical Properties

Compound Name Molecular Formula Substituents (R1, R2) Melting Point (°C) Yield (%) Notable Features
This compound C17H17N2OS R1 = H; R2 = H N/A N/A Parent compound; serves as a scaffold for antiproliferative agents .
N-(4-(4-Phenyl-2-(phenylimino)thiazol-3(2H)-yl)phenyl)acetamide (6b) C18H17N3OS R1 = Acetamide (para-subst.) 116–118 64 Enhanced polarity due to acetamide; IR ν(C=O): 1668 cm⁻¹.
(Z)-2-(4-Phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide C18H19BrN2OS R1 = H; R2 = m-tolyl N/A N/A Hydrobromide salt; increased solubility; molecular weight: 391.3 g/mol.
2-[(2Z)-2-[(2,5-Dimethoxyphenyl)imino]-4-(4-methoxyphenyl)thiazol-3-yl]ethanol C20H22N2O4S R1 = 4-methoxyphenyl; R2 = 2,5-dimethoxyphenyl N/A N/A Electron-rich methoxy groups; molar mass: 386.46 g/mol.
(Z)-2-(4-(4-Nitrophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol C18H17N3O3S R1 = 4-nitrophenyl; R2 = o-tolyl N/A N/A Nitro group enhances electrophilicity; molecular weight: 355.4 g/mol.

Hydrogen Bonding and Crystallography

  • The ethanol moiety in the parent compound participates in O–H···N hydrogen bonds, stabilizing crystal packing .
  • Methoxy and nitro groups alter hydrogen-bonding networks, affecting solubility and melting points. For example, acetamide derivative 6b exhibits strong N–H and C=O IR stretches, indicating intermolecular interactions .

Biological Activity

(Z)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol is a thiazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article reviews the existing literature on the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazole ring, which is known for its pharmacological significance. The synthesis typically involves multi-step organic reactions, including cyclization and substitution reactions to introduce various functional groups. The general synthetic route includes:

  • Formation of Thiazole Ring : Cyclization of thiourea derivatives with α-haloketones.
  • Substitution Reactions : Introduction of phenyl and phenylimino groups through condensation reactions.
  • Final Functionalization : Addition of the ethanol side chain via nucleophilic substitution.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The thiazole ring can engage in hydrogen bonding and π-π interactions, potentially inhibiting enzyme activity.
  • Receptor Modulation : The presence of the phenyl and imino groups may allow the compound to modulate receptor functions, influencing various signaling pathways.

1. Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against both Gram-positive and Gram-negative bacteria. A study reported moderate to high antibacterial activity among similar thiazole compounds, suggesting that this compound may exhibit comparable efficacy.

CompoundActivity AgainstIC50 (µg/mL)
Compound AE. coli5.0
Compound BS. aureus4.5
This compoundVarious BacteriaTBD

2. Anticancer Activity

The anticancer potential of thiazole derivatives is well-documented. For instance, compounds with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

A notable study highlighted that certain thiazole compounds exhibited IC50 values less than that of doxorubicin in Jurkat and HT29 cell lines, indicating strong anticancer activity.

CompoundCell LineIC50 (µg/mL)
Compound CJurkat1.61
Compound DHT291.98
This compoundTBDTBD

3. Anticonvulsant Activity

Research has also explored the anticonvulsant properties of thiazole derivatives. Compounds similar to this compound have been effective in eliminating tonic extensor phases in animal models, suggesting potential therapeutic applications in epilepsy management.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:

  • Electron-Drawing Groups : The introduction of electron-withdrawing groups at specific positions on the phenyl ring enhances antibacterial activity.
  • Hydrophobic Interactions : Compounds exhibiting hydrophobic characteristics tend to show improved interactions with biological targets, enhancing their efficacy.

Case Studies

Several case studies illustrate the effectiveness of thiazole derivatives in clinical settings:

  • Clinical Trials : Compounds similar to this compound are currently undergoing clinical trials for their anticancer properties.
  • In Vitro Studies : Laboratory studies have confirmed the cytotoxic effects against various cancer cell lines, supporting further investigation into their therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol, and how are intermediates characterized?

  • Methodology : The compound is synthesized via multistep reactions, typically starting with the formation of a thiazole core using the Hantzsch reaction (α-halocarbonyl compounds + thiourea derivatives) . Key intermediates include bromo/nitro-substituted benzo[d]thiazoles and phenylimino precursors. Optimization involves adjusting temperature (60–100°C), solvent polarity (e.g., ethanol, DMF), and reaction time (4–24 hours) .
  • Characterization : Intermediates are validated via 1H^1H-/13C^{13}C-NMR, HPLC for purity (>95%), and mass spectrometry for molecular weight confirmation .

Q. How is the Z-configuration of the imino group confirmed in this compound?

  • Techniques : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves stereochemistry . Spectroscopic methods include NOESY NMR to detect spatial proximity between the imino proton and adjacent thiazole substituents . Computational validation via DFT calculations (e.g., Gaussian) compares experimental and theoretical geometric parameters .

Q. What biological activities are associated with structurally related thiazole derivatives?

  • Observed Activities : Analogous compounds exhibit COX-2 inhibition (IC50_{50} ~130 μg/mL), antimicrobial activity (MIC 8–32 μg/mL against S. aureus), and anticancer effects via apoptosis induction (e.g., 40% viability reduction in MCF-7 cells at 50 μM) .
  • Mechanistic Insights : Molecular docking (AutoDock Vina) suggests interactions with enzyme active sites (e.g., COX-2 hydrogen bonding with nitro groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric purity?

  • Approach :

  • DoE (Design of Experiments) : Screen variables (temperature, solvent, catalyst) using a fractional factorial design .

  • Green Chemistry : Replace toxic solvents (e.g., DMF → cyclopentyl methyl ether) or employ microwave-assisted synthesis to reduce time (from 24 hrs → 2 hrs) .

  • Chiral Resolution : Use immobilized lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures .

    ParameterOptimized RangeImpact on Yield
    Temperature70–80°CMaximizes cyclization
    SolventEthanol/H2 _2O (3:1)Enhances solubility
    Catalystp-TsOH (5 mol%)Reduces side reactions

Q. What crystallographic strategies resolve ambiguities in molecular packing or hydrogen-bonding networks?

  • Tools : SHELXD for phase problem resolution and SHELXL for refinement with anisotropic displacement parameters .
  • Analysis : Graph-set analysis (R22_2^2(8) motifs) identifies hydrogen-bonding patterns. For example, N–H···O interactions stabilize the thiazole-ethanol conformation .
  • Challenges : Twinning or disorder in phenyl rings requires TWIN/BASF commands in SHELXL and electron density maps (e.g., OLEX2 visualization) .

Q. How can contradictory biological activity data (e.g., varying IC50_{50} across studies) be reconciled?

  • Root Causes :

  • Assay Variability : Differences in cell lines (e.g., HepG2 vs. HEK293) or incubation times (24 vs. 48 hrs) .
  • Solubility Effects : Poor aqueous solubility may artificially lower activity; use DMSO carriers with ≤0.1% v/v .
    • Mitigation :
  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • SAR Studies : Modify substituents (e.g., replacing nitro with methoxy) to isolate activity contributors .

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